

2-Bromoindolo[3,2,1-jk]carbazole CAS number 1174032-81-5

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Compound of Interest

Compound Name: 2-Bromoindolo[3,2,1-jk]carbazole

Cat. No.: B2539128

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An In-depth Technical Guide to **2-Bromoindolo[3,2,1-jk]carbazole** (CAS 1174032-81-5)

Executive Summary

This guide provides a comprehensive technical overview of **2-Bromoindolo[3,2,1-jk]carbazole** (CAS No. 1174032-81-5), a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. Known by the synonym ICz-Br, this compound features a rigid, planar indolo[3,2,1-jk]carbazole core, which imparts remarkable thermal stability and unique electronic properties. The strategic placement of a bromine atom at the 2-position serves as a versatile synthetic handle for extensive functionalization. We will delve into its synthesis, physicochemical properties, critical reactivity in cross-coupling reactions, and its established applications as a precursor for advanced Organic Light-Emitting Diode (OLED) materials and as a scaffold for potential therapeutic agents.

The Indolo[3,2,1-jk]carbazole Scaffold: A Foundation for Innovation

The indolo[3,2,1-jk]carbazole (ICz) core is a fully planarized, polycyclic aromatic system derived from the fusion of indole and carbazole moieties.^{[1][2]} This structural rigidity is fundamental to its utility, as it minimizes vibrational energy loss in molecular systems, a highly desirable trait for emissive materials. The ICz framework can behave as a weak electron donor or acceptor, making it a dynamic component in the design of functional organic materials.^{[2][3]}

The introduction of a bromine atom to create **2-Bromoindolo[3,2,1-jk]carbazole** transforms the parent scaffold into a highly versatile intermediate.^[1] This modification unlocks the potential for building molecular complexity through a variety of proven chemical transformations, positioning ICz-Br as a cornerstone for innovation in both academic and industrial research.

Caption: Chemical structures of the parent ICz scaffold and its 2-bromo derivative.

Physicochemical & Safety Profile

The reliable application of **2-Bromoindolo[3,2,1-jk]carbazole** necessitates a clear understanding of its physical properties and safety requirements. It is typically supplied as a high-purity solid, stable under standard laboratory conditions.

Key Properties

Property	Value	Reference(s)
CAS Number	1174032-81-5	[1] [2] [3] [4]
Molecular Formula	C ₁₈ H ₁₀ BrN	[4] [5]
Molecular Weight	~320.19 g/mol	[1] [5] [6]
Appearance	White to light yellow/orange powder or crystal	[1] [7]
Purity	≥97-99% (Commercially available)	[1] [4] [7]
Melting Point	208-220 °C	[7] [8]
Storage	Sealed in a dry environment at room temperature	[4] [6]

Safety & Handling

2-Bromoindolo[3,2,1-jk]carbazole is classified as hazardous and requires careful handling in a controlled laboratory environment.

Hazard Class	GHS Code	Description
Acute Toxicity (Oral)	H302	Harmful if swallowed
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
STOT - Single Exposure	H335	May cause respiratory irritation

Recommended Handling Procedures:

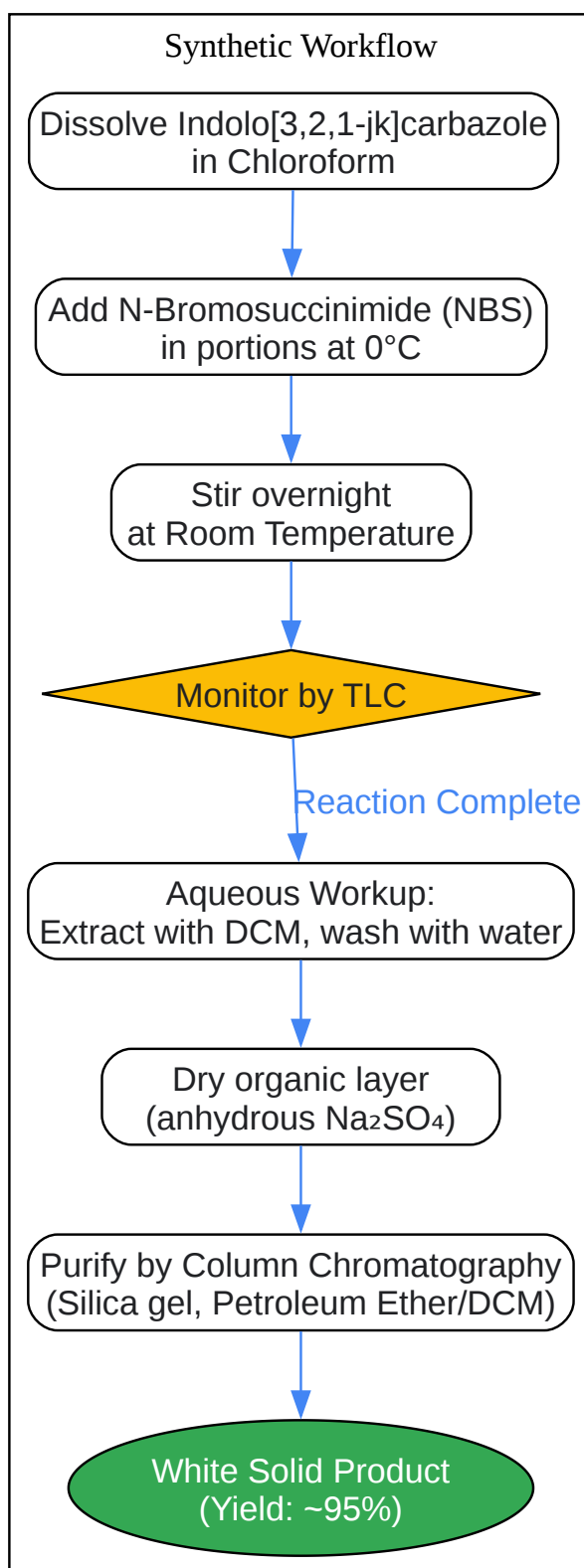
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[\[4\]](#)
- Respiratory Protection: Avoid breathing dust.[\[4\]](#) If ventilation is inadequate, use a NIOSH-approved respirator.
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If swallowed, seek immediate medical attention.[\[4\]](#)

Synthesis and Purification Protocol

The most direct and high-yielding synthesis of **2-Bromoindolo[3,2,1-jk]carbazole** is achieved through the electrophilic bromination of the parent indolo[3,2,1-jk]carbazole.[\[2\]](#) N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its reliability and selectivity in brominating electron-rich aromatic systems.

Reaction Rationale

The ICz core is sufficiently activated towards electrophilic aromatic substitution. The reaction proceeds regioselectively at the 2-position. The use of a non-polar solvent like chloroform or dichloromethane (DCM) facilitates the reaction while allowing for easy workup and product isolation. The reaction is typically run at room temperature to prevent over-bromination.



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Caption: Workflow for the synthesis and purification of **2-Bromoindolo[3,2,1-jk]carbazole**.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.^[2]

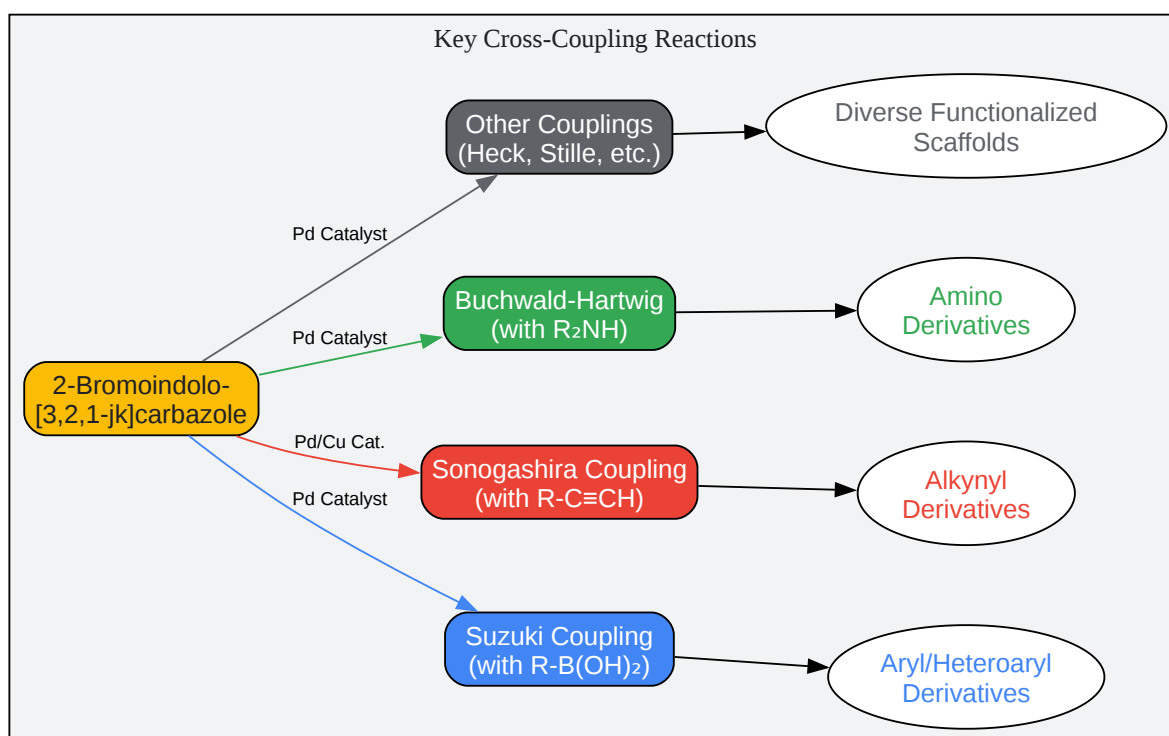
- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve indolo[3,2,1-jk]carbazole (1.0 eq, e.g., 2.40 g, 10 mmol) in chloroform (20 mL). Place the flask in an ice-water bath to cool.
- **Reagent Addition:** Add N-bromosuccinimide (NBS) (1.1 eq, e.g., 1.96 g, 11 mmol) to the solution in portions over 10-15 minutes with stirring.
- **Reaction:** Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight.
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Transfer the reaction mixture to a separatory funnel. Extract three times with dichloromethane (DCM). Wash the combined organic layers three times with water.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid via silica gel column chromatography. Elute with a petroleum ether/DCM gradient (e.g., starting at 5:1 v/v) to isolate the pure product.
- **Isolation:** Combine the product-containing fractions and remove the solvent to yield **2-Bromoindolo[3,2,1-jk]carbazole** as a white solid (typical yield: ~95%).^[2]

Synthetic Utility: A Gateway to Molecular Diversity

The true value of **2-Bromoindolo[3,2,1-jk]carbazole** lies in the reactivity of its carbon-bromine bond. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the precise installation of a wide array of functional groups.^{[1][9]} This capability is crucial for tuning the optoelectronic properties of materials and for generating libraries of compounds for drug discovery screening.^{[10][11]}

Key Transformations:

- Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, ideal for creating bipolar host materials or extending π -conjugation.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a strategy used in the synthesis of D- π -A (Donor- π -Acceptor) dyes.^[12]
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, essential for building hole-transport materials and complex nitrogen-containing drug candidates.
- Heck Coupling: Reaction with alkenes to append vinyl groups.



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Caption: Synthetic pathways from **2-Bromoindolo[3,2,1-jk]carbazole** via Pd-catalysis.

Applications in Research and Development

Organic Electronics and OLEDs

The primary application of **2-Bromoindolo[3,2,1-jk]carbazole** is as an intermediate for materials used in high-performance OLEDs.^[3]

- **Thermally Activated Delayed Fluorescence (TADF) Emitters:** It serves as a core building block for synthesizing novel TADF emitters.^{[2][3]} The rigid ICz unit helps to minimize the energy gap between the singlet and triplet excited states, facilitating efficient reverse intersystem crossing, which is the defining mechanism of TADF.
- **Host Materials:** The ICz scaffold possesses high thermal stability and a high triplet energy level, making its derivatives excellent host materials for blue phosphorescent OLEDs (PhOLEDs).^[13] A good host ensures efficient energy transfer to the phosphorescent dopant.
- **Narrowband Blue Emitters:** Research has focused on using ICz derivatives to create deep-blue and violet fluorophores with narrow emission spectra (Full-Width at Half-Maximum ≤ 40 nm).^{[14][15]} This is critical for achieving the high color purity required for next-generation displays (Rec. 2020 standard).^{[14][15]}

Drug Discovery and Medicinal Chemistry

While less developed than its materials science applications, the indolo[3,2,1-jk]carbazole scaffold is recognized for its potential in pharmaceutical development.^[16]

- **Scaffold for Novel Drugs:** The parent structure is being investigated for applications in cancer therapy due to its ability to interact with biological targets.^{[16][17]}
- **Structure-Activity Relationship (SAR) Studies:** **2-Bromoindolo[3,2,1-jk]carbazole** is an ideal starting point for SAR studies. The bromine atom provides a specific point for chemical modification, allowing researchers to systematically synthesize a library of analogs to probe interactions with enzymes or receptors and optimize for therapeutic activity.

Conclusion

2-Bromoindolo[3,2,1-jk]carbazole is more than just a chemical intermediate; it is an enabling building block for cutting-edge technology. Its synthesis is straightforward and high-yielding, and its true power is unlocked through its versatile reactivity in palladium-catalyzed cross-coupling reactions. For researchers in organic electronics, it provides a rigid, high-performance core for the design of next-generation emitters and host materials. For medicinal chemists, it offers a unique and modifiable scaffold for the discovery of new therapeutic agents. As the demand for more efficient displays and novel pharmaceuticals continues to grow, the importance of foundational molecules like **2-Bromoindolo[3,2,1-jk]carbazole** will undoubtedly increase.

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